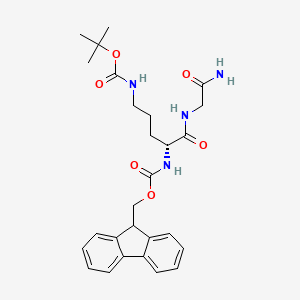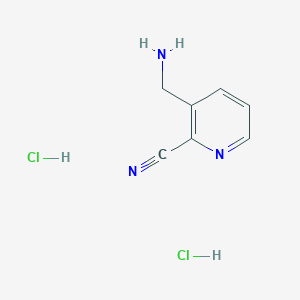![molecular formula C16H14N2O2 B13139558 Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate CAS No. 885463-19-4](/img/structure/B13139558.png)
Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The structure of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate consists of a benzimidazole ring fused with a benzene ring and an ethyl ester group attached to the benzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate typically involves the cyclocondensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative. One common method includes the reaction of o-phenylenediamine with ethyl 3-formylbenzoate in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc oxide nanoparticles have been explored for eco-friendly synthesis, offering higher yields and shorter reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of nitrobenzoate to aminobenzoate derivatives.
Substitution: Halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with biological targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of nucleotides, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the growth of microorganisms and cancer cells. The compound may also interact with specific enzymes, leading to the inhibition of their activity and subsequent biological effects .
Comparación Con Compuestos Similares
Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate can be compared with other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Thiabendazole: An antihelmintic agent.
Uniqueness
Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate is unique due to its specific structure, which combines the benzimidazole ring with an ethyl ester group. This unique structure may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
List of Similar Compounds
- Clemizole
- Omeprazole
- Thiabendazole
- Metronidazole
- Azathioprine
Propiedades
Número CAS |
885463-19-4 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
ethyl 3-(1H-benzimidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)12-7-5-6-11(10-12)15-17-13-8-3-4-9-14(13)18-15/h3-10H,2H2,1H3,(H,17,18) |
Clave InChI |
ROTLCYMZFRFVES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)
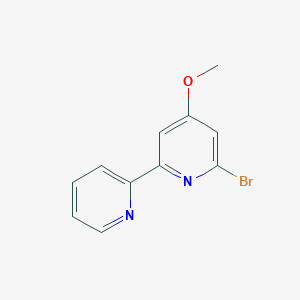
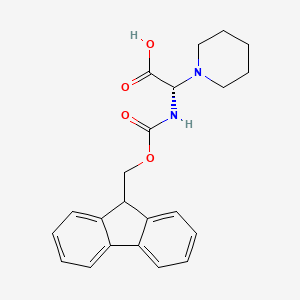

![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
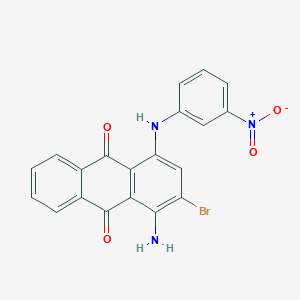
![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
